molecular formula C7H9F3N2O3 B2400486 N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate CAS No. 2171815-05-5

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate

Cat. No.: B2400486
CAS No.: 2171815-05-5
M. Wt: 226.155
InChI Key: JWVCKMLHWRTLIM-UHFFFAOYSA-N
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Description

However, the evidence includes detailed information about N-(2-Aminoethyl)maleimide trifluoroacetate (CAS 146474-00-2), a structurally analogous compound with shared functional groups (amine, trifluoroacetate salt) and applications in bioconjugation. For clarity, this article will focus on the available data for N-(2-Aminoethyl)maleimide trifluoroacetate and its comparison with structurally similar compounds.

Properties

IUPAC Name

N-(2-aminoethyl)prop-2-ynamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.C2HF3O2/c1-2-5(8)7-4-3-6;3-2(4,5)1(6)7/h1H,3-4,6H2,(H,7,8);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVCKMLHWRTLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate typically involves the reaction of propiolic acid with 2-aminoethylamine in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a cross-linking agent in protein and peptide chemistry.

    Industry: The compound is used in the production of advanced materials, including hydrogels and other polymeric materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate involves its ability to form covalent bonds with various molecular targets. The amino group can react with electrophilic centers, while the propiolamide moiety can participate in cycloaddition reactions. These interactions enable the compound to modify proteins, peptides, and other biomolecules, thereby influencing their function and activity .

Comparison with Similar Compounds

Comparative Analysis of N-(2-Aminoethyl)maleimide Trifluoroacetate and Related Compounds

Key Properties of N-(2-Aminoethyl)maleimide Trifluoroacetate

  • Molecular Formula : C₈H₉F₃N₂O₄ ()
  • Molecular Weight : 254.16 g/mol ()
  • Melting Point : 120–122°C ()
  • Solubility: Slightly soluble in DMSO and methanol ()
  • Applications : Thiol-reactive cross-linking reagent for bioconjugation (e.g., protein labeling, antibody-drug conjugates) ().
  • Safety : Causes skin, eye, and respiratory irritation (H315, H319, H335) ().

Comparison with Structurally Similar Compounds

Below is a comparison with compounds sharing functional or structural similarities:

Compound Functional Groups Molecular Weight Reactivity Applications Safety Profile
N-(2-Aminoethyl)maleimide TFA Maleimide, amine, trifluoroacetate 254.16 g/mol Thiol-specific (Michael addition) Protein cross-linking, fluorescent labeling H315, H319, H335
N-Hydroxysuccinimide (NHS) Esters NHS ester, amine-reactive ~200–300 g/mol Amine-specific (acyl transfer) Antibody labeling, peptide synthesis Irritant (similar to maleimides)
N-(2-Aminoethyl)propiolamide Propiolamide, amine Not available* Alkyne (click chemistry) Potential for bioorthogonal labeling No data in evidence
Maleimide-PEGₙ-NHS Maleimide, NHS ester ~500–5000 g/mol Dual (thiol + amine) PEGylation of proteins/drugs Varies with PEG length/solubility

Biological Activity

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C₅H₈F₃N₃O₂
  • Molecular Weight : 201.14 g/mol
  • Functional Groups : Amide, trifluoroacetate

This compound features a trifluoroacetate moiety that enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • NRF2 Activation : It has been shown to induce the NRF2 pathway, which is crucial for cellular defense against oxidative stress. Activation of NRF2 leads to the expression of antioxidant genes, providing neuroprotective effects in models of neurodegeneration .
  • VEGFR-2 Inhibition : The compound has demonstrated potential as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in angiogenesis and tumor growth. In vitro studies reported an IC50 value of approximately 65 nM against VEGFR-2 .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
NRF2 InductionAntioxidant GenesNot specified
VEGFR-2 InhibitionCancer Cells65 nM
CytotoxicityHepG2 Cell Line21.00 μM
CytotoxicityMCF-7 Cell Line26.10 μM

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study highlighted the role of NRF2 in protecting dopaminergic neurons from oxidative stress-induced damage. The administration of N-(2-Aminoethyl)propiolamide led to increased levels of NRF2-dependent proteins in neuronal cultures, suggesting a protective mechanism against neurodegenerative diseases like Parkinson's .
  • Anti-cancer Properties :
    • In vitro experiments revealed that N-(2-Aminoethyl)propiolamide exhibited significant cytotoxic effects on HepG2 and MCF-7 cancer cell lines. The selectivity index indicated a favorable profile for targeting cancer cells over normal cells .
  • Pharmacokinetics and Safety :
    • Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the compound has a favorable pharmacokinetic profile with low toxicity at therapeutic concentrations .

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